Asebotoxin II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

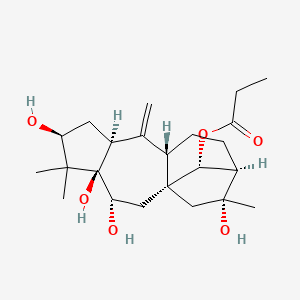

Asebotoxin II is a complex organic compound characterized by its unique tetracyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Asebotoxin II typically involves multi-step organic synthesis. The process begins with the preparation of the tetracyclic core, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final step involves esterification with propanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow synthesis to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are employed.

Major Products

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cardiotonic Effects

Asebotoxin II exhibits significant cardiotonic properties. Research indicates that it interacts with voltage-gated sodium channels, leading to prolonged depolarization of cardiac cells. This mechanism enhances cardiac contractility, making it a candidate for studying inotropic agents. In guinea pig models, this compound demonstrated a positive inotropic effect, which was correlated with its structural characteristics, particularly the presence of specific hydroxyl groups that enhance its potency .

Antimicrobial Activity

Emerging studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, secondary metabolites derived from Rhododendron simsii, which share structural similarities with grayanotoxins, exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound and its analogs could be explored further as natural antimicrobial agents .

Toxicological Implications

Toxicity Profile

this compound is known for its toxicity, which can lead to severe health effects upon ingestion. Symptoms of poisoning include bradycardia and respiratory depression, primarily due to its action on the central nervous system and vagal pathways. Studies have shown that doses as low as 50 mg can induce significant physiological changes in animal models . The lethal dose (LD50) has been established through various studies, providing critical data for understanding its safety profile .

Case Studies

Several case studies have documented instances of "mad honey disease," a condition resulting from the consumption of honey containing grayanotoxins, including this compound. These reports detail symptoms such as hypotension and neurological disturbances following honey ingestion from regions where Rhododendron species are prevalent .

Table 1: Summary of Biological Activities of this compound

Future Research Directions

The potential applications of this compound extend beyond its current understanding. Future research could focus on:

- Therapeutic Development : Investigating this compound as a lead compound for developing new cardiotonic drugs.

- Antimicrobial Exploration : Further isolating and characterizing derivatives of this compound for their antimicrobial properties.

- Toxicological Studies : Comprehensive studies to elucidate the mechanisms behind this compound's toxicity and its effects on human health.

Mecanismo De Acción

The mechanism of action of Asebotoxin II involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The tetracyclic core provides structural rigidity, allowing the compound to fit into specific binding sites and exert its effects.

Comparación Con Compuestos Similares

Similar Compounds

- [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate

- [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate

Uniqueness

The uniqueness of Asebotoxin II lies in its specific ester functional group and the precise arrangement of hydroxyl groups. These features confer distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Propiedades

Fórmula molecular |

C23H36O6 |

|---|---|

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |

InChI |

InChI=1S/C23H36O6/c1-6-18(26)29-19-14-8-7-13-12(2)15-9-16(24)20(3,4)23(15,28)17(25)10-22(13,19)11-21(14,5)27/h13-17,19,24-25,27-28H,2,6-11H2,1,3-5H3/t13-,14+,15-,16-,17+,19+,21+,22-,23-/m0/s1 |

Clave InChI |

VVXZWGWGAMWPOU-GTPZWBMOSA-N |

SMILES |

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O |

SMILES isomérico |

CCC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |

SMILES canónico |

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.